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Compound of Interest

Compound Name: 3-Formylbenzenesulfonamide

Cat. No.: B154734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-
Formylbenzenesulfonamide, a versatile bifunctional molecule with potential applications in

medicinal chemistry and materials science. This document outlines its physicochemical

properties, spectroscopic data, synthesis protocols, and known biological activities of

structurally related compounds, offering a valuable resource for researchers in drug discovery

and chemical biology.

Physicochemical Properties
While specific experimental data for 3-Formylbenzenesulfonamide is not readily available in

public databases, its properties can be reliably predicted based on its structure and data from

its isomers and related compounds.
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Property Predicted Value/Information

Molecular Formula C₇H₇NO₃S

Molecular Weight 185.20 g/mol

CAS Number
Not explicitly found; Isomer 4-

Formylbenzenesulfonamide is 3240-35-5.

Melting Point
Expected to be a solid at room temperature,

likely with a melting point above 100 °C.

Boiling Point
High boiling point, likely to decompose before

boiling at atmospheric pressure.

Solubility
Expected to have moderate solubility in polar

organic solvents and limited solubility in water.

Spectroscopic Characterization
The spectroscopic data for 3-Formylbenzenesulfonamide can be predicted based on the

known spectral properties of benzenesulfonamides and benzaldehydes.

¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to

show the following signals:
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.0 s 1H
Aldehyde proton (-

CHO)

~8.2 s 1H Aromatic proton (H-2)

~8.0 d 1H
Aromatic proton (H-4

or H-6)

~7.8 d 1H
Aromatic proton (H-6

or H-4)

~7.6 t 1H Aromatic proton (H-5)

~7.4 s (broad) 2H
Sulfonamide protons

(-SO₂NH₂)

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to display the following resonances:

Chemical Shift (ppm) Assignment

~192 Aldehyde carbonyl carbon (-CHO)

~145 Aromatic carbon (C-3, attached to -CHO)

~140 Aromatic carbon (C-1, attached to -SO₂NH₂)

~136 Aromatic carbon (C-5)

~130 Aromatic carbon (C-6)

~128 Aromatic carbon (C-2)

~125 Aromatic carbon (C-4)

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for its functional groups:
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Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H stretching Sulfonamide (-SO₂NH₂)

2850-2750 C-H stretching Aldehyde (-CHO)

1710-1690 C=O stretching Aldehyde (-CHO)

1350-1310 Asymmetric S=O stretching Sulfonamide (-SO₂NH₂)

1170-1150 Symmetric S=O stretching Sulfonamide (-SO₂NH₂)

Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z

185, with characteristic fragmentation patterns including the loss of the formyl group (M-29) and

the sulfonamide group.

Synthesis
A reliable synthetic route to 3-Formylbenzenesulfonamide involves a two-step process

starting from 3-formylbenzaldehyde. This pathway is outlined below.

Step 1: Sulfonylation

Step 2: Amination

3-Formylbenzaldehyde 3-Formylbenzenesulfonyl_chloride

  1. Chlorosulfonic acid
  2. Thionyl chloride

3-Formylbenzenesulfonyl chloride 3-Formylbenzenesulfonamide
  Aqueous Ammonia

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Formylbenzenesulfonamide.
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Experimental Protocols
Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides.

To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 3-formylbenzaldehyde.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic

solvent (e.g., dichloromethane).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

To the crude product, add thionyl chloride and a catalytic amount of dimethylformamide.

Heat the mixture under reflux for a few hours.

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the

crude 3-formylbenzenesulfonyl chloride, which can be used in the next step without further

purification.

Step 2: Synthesis of 3-Formylbenzenesulfonamide

This amination step is a standard procedure for converting sulfonyl chlorides to sulfonamides.

Dissolve the crude 3-formylbenzenesulfonyl chloride in a suitable organic solvent (e.g.,

acetone).

Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with

vigorous stirring.

Continue stirring at room temperature for a few hours after the addition is complete.

Remove the organic solvent under reduced pressure.
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The resulting solid is collected by filtration, washed with cold water, and dried.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Potential Biological Activity and Applications
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range

of biological activities.[1][2] While specific biological data for 3-Formylbenzenesulfonamide is

limited, its structural features suggest potential for various therapeutic applications.

Core Structure

Potential Biological Activities

3-Formylbenzenesulfonamide

Benzenesulfonamide_Moiety

Anti-inflammatory Antimicrobial Anticancer Enzyme_Inhibition

Click to download full resolution via product page

Caption: Potential biological activities based on the benzenesulfonamide core.

Anti-inflammatory and Antimicrobial Activity: Numerous benzenesulfonamide derivatives

have demonstrated potent anti-inflammatory and antimicrobial properties.[1][2] The presence

of the sulfonamide group in 3-Formylbenzenesulfonamide makes it a candidate for

investigation in these areas.

Anticancer Activity: The sulfonamide scaffold is present in several approved anticancer

drugs. Derivatives of benzenesulfonamide have been explored as inhibitors of various

cancer-related targets.[3] For instance, a series of 3-oxoamino-benzenesulfonamides were
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synthesized and evaluated as selective and reversible LSD1 inhibitors, a promising target in

cancer therapy.[4]

Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is a key

feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors. The formyl

group can also participate in interactions with biological targets, such as forming covalent

bonds with nucleophilic residues.

The bifunctional nature of 3-Formylbenzenesulfonamide, possessing both an electrophilic

aldehyde and a sulfonamide moiety, makes it an attractive scaffold for the development of

novel therapeutic agents through various chemical modifications and for use as a versatile

building block in combinatorial chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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